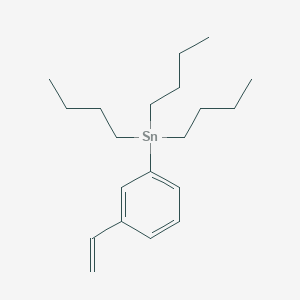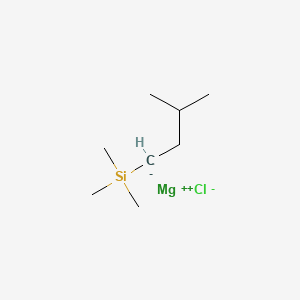
magnesium;trimethyl(3-methylbutyl)silane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;trimethyl(3-methylbutyl)silane;chloride is an organosilicon compound that combines magnesium, trimethyl(3-methylbutyl)silane, and chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;trimethyl(3-methylbutyl)silane;chloride typically involves a salt metathesis reaction. This process includes the reaction between trimethyl(3-methylbutyl)silane chloride and a magnesium salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;trimethyl(3-methylbutyl)silane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other organosilicon compounds.
Substitution: The chloride group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .
Applications De Recherche Scientifique
Magnesium;trimethyl(3-methylbutyl)silane;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is studied for its potential use in bioconjugation and as a tool for modifying biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism by which magnesium;trimethyl(3-methylbutyl)silane;chloride exerts its effects involves the interaction of its silicon and magnesium centers with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of chemical transformations. The molecular pathways involved include the formation and cleavage of silicon-carbon and silicon-oxygen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A simpler organosilicon compound used in similar applications but lacks the magnesium component.
Triethylsilane: Another organosilicon compound with different alkyl groups, used in reduction reactions.
Magnesium chloride: An ionic compound used for electrolyte replenishment and in various industrial processes.
Uniqueness
Magnesium;trimethyl(3-methylbutyl)silane;chloride is unique due to its combination of magnesium and organosilicon components, which imparts distinct chemical properties and reactivity. This makes it a versatile reagent in organic synthesis and other applications, offering advantages over simpler compounds like trimethylsilyl chloride and triethylsilane .
Propriétés
Numéro CAS |
89811-48-3 |
|---|---|
Formule moléculaire |
C8H19ClMgSi |
Poids moléculaire |
203.08 g/mol |
Nom IUPAC |
magnesium;trimethyl(3-methylbutyl)silane;chloride |
InChI |
InChI=1S/C8H19Si.ClH.Mg/c1-8(2)6-7-9(3,4)5;;/h7-8H,6H2,1-5H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZFUYBXKJTQAPBB-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C[CH-][Si](C)(C)C.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



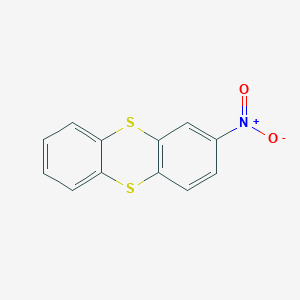
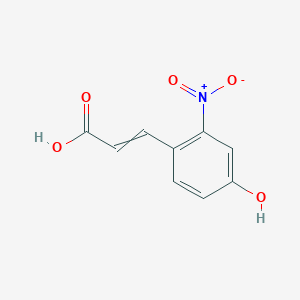
![2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B14375706.png)
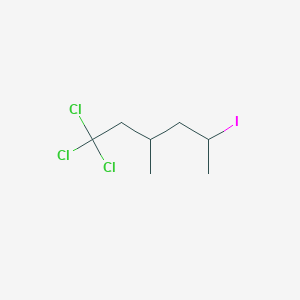
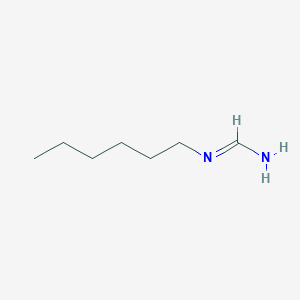
![Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14375719.png)
![Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate](/img/structure/B14375724.png)
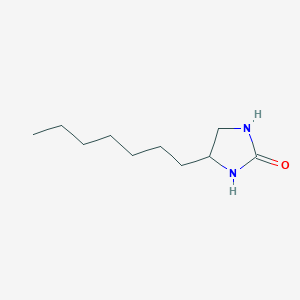
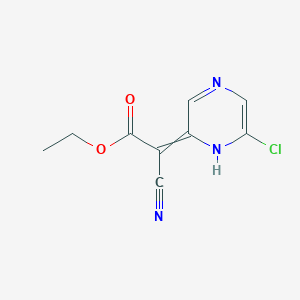
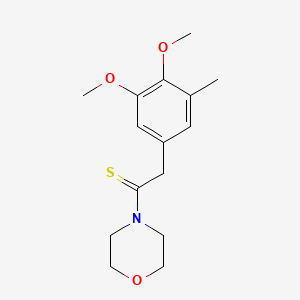
![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)

